N-(3-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3/c1-18-11-12-24-23(13-18)26-27(28(35)31(17-29-26)15-20-7-4-3-5-8-20)32(24)16-25(34)30-22-10-6-9-21(14-22)19(2)33/h3-14,17H,15-16H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANLTTAHWOFQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC=CC(=C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole core, followed by functionalization to introduce the acetylphenyl and benzyl groups. Common reagents used in these reactions include methanesulfonic acid, dichloromethane, and lutidine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Biological Activity
N-(3-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound belonging to the class of pyrimidoindoles. Its unique structural features suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Structural Overview
The molecular formula of this compound is C28H26N4O4, with a molecular weight of approximately 494.6 g/mol. The structure includes:
- Pyrimidoindole Core : This bicyclic structure contributes to the compound's chemical properties and biological activity.
- Acetamide Moiety : Known for enhancing solubility and biological interactions.
- Benzyl Group : Provides additional functional properties that may influence the compound's pharmacological effects.
While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets within cells. This interaction may involve:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : Potential modulation of receptor activity, particularly in pathways related to cancer and inflammation.
Biological Activities
Research on similar compounds suggests that this compound may exhibit a range of biological activities:
- Anticancer Properties : Many pyrimidoindoles have shown promise as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Potential to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
Case Studies and Experimental Data
Recent studies have highlighted the biological activity of pyrimidoindole derivatives. For instance:
| Study | Compound | Findings |
|---|---|---|
| Pyrimidoindole Derivative | Showed significant cytotoxicity against cancer cell lines with IC50 values in low micromolar ranges. | |
| Benzyl Pyrimidoindole | Exhibited anti-inflammatory effects in animal models by reducing edema and inflammatory markers. | |
| Acetamide Derivative | Demonstrated antimicrobial activity with minimum inhibitory concentrations (MIC) against Gram-positive bacteria. |
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyrimidoindole Core : Typically synthesized through cyclization involving substituted indoles and pyrimidine derivatives.
- Introduction of Functional Groups : Various reactions such as Friedel-Crafts alkylation for introducing benzyl groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
